molecular formula C7H12N2O2 B3361722 3-Tert-butylimidazolidine-2,4-dione CAS No. 93099-59-3

3-Tert-butylimidazolidine-2,4-dione

Cat. No.: B3361722
CAS No.: 93099-59-3
M. Wt: 156.18 g/mol
InChI Key: MJODWMWEKBBINL-UHFFFAOYSA-N
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Description

3-Tert-butylimidazolidine-2,4-dione: is a chemical compound with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.182 g/mol . It is also known by other names such as 3-tert-butyl-2,4-imidazolidinedione and 3-t-butylhydantoin . This compound is part of the imidazolidine-2,4-dione family, which is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylimidazolidine-2,4-dione can be achieved through various methods. One common synthetic route involves the reaction of glycine ethyl ester hydrochloride with tert-butylisocyanate . The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-Tert-butylimidazolidine-2,4-dione has several scientific research applications, including:

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: This compound shares a similar core structure but contains a sulfur atom instead of a nitrogen atom. It is known for its use in antidiabetic drugs.

    Imidazolidine-2,4-dione: The parent compound of 3-tert-butylimidazolidine-2,4-dione, lacking the tert-butyl group.

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and specificity in various applications compared to its parent compound and other similar molecules.

Properties

IUPAC Name

3-tert-butylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(2,3)9-5(10)4-8-6(9)11/h4H2,1-3H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJODWMWEKBBINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539679
Record name 3-tert-Butylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93099-59-3
Record name 3-(1,1-Dimethylethyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93099-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Tert-butylimidazolidine-2,4-dione
3-Tert-butylimidazolidine-2,4-dione
3-Tert-butylimidazolidine-2,4-dione
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Tert-butylimidazolidine-2,4-dione

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